MM 102
Description
Contextualization of Epigenetic Regulation in Biological Systems
Epigenetics refers to the study of heritable changes in gene expression that occur without alterations to the underlying DNA sequence wikipedia.org. The term "epigenetics" itself, derived from the Greek prefix "epi-" meaning "over, outside of, around," signifies features that are "on top of" or "in addition to" the traditional genetic inheritance mechanism wikipedia.org. These changes are typically stable through cell divisions and can influence gene expression over the lifespan of a cell or even across generations wikipedia.org.
Key epigenetic mechanisms include DNA methylation and various histone modifications, which collectively regulate how genes are expressed by altering chromatin accessibility wikipedia.orgmdpi.com. Epigenetic regulation is fundamental to virtually all biological processes, playing a central role in development, neuronal function, circadian rhythms, stem cell differentiation, and maintaining cellular homeostasis mdpi.comucpress.edu. It enables precise control over gene expression, allowing for rapid and adaptive responses to internal and external cues, which is crucial for the establishment and maintenance of cell and tissue structure, function, and phenotype mdpi.comnih.gov.
Elucidation of Mixed Lineage Leukemia 1 (MLL1) and WD Repeat-Containing Protein 5 (WDR5) Complex in Gene Transcription
Mixed Lineage Leukemia 1 (MLL1), also known as KMT2A, is a prominent histone H3 lysine (B10760008) 4 (H3K4) methyltransferase acs.orgnih.gov. This enzyme is responsible for catalyzing the mono-, di-, and trimethylation of H3K4, a histone modification generally associated with active gene transcription nih.gov. For its optimal catalytic activity, MLL1 does not function in isolation but rather forms a multi-protein core complex nih.goveurekaselect.comresearchgate.net.
This essential core complex comprises MLL1 along with WD Repeat-Containing Protein 5 (WDR5), Retinoblastoma Binding Protein 5 (RbBP5), and ASH2 Like Histone Lysine Methyltransferase Complex Component (ASH2L), often referred to collectively as the WRAD complex, and Dpy-30 Homolog (DPY30) nih.goveurekaselect.comresearchgate.netrcsb.orgmdpi.com. Within this complex, WDR5 plays a critical non-catalytic role, being indispensable for the proper execution of MLL1's methyltransferase activity mdpi.com. The interaction between WDR5 and the MLL1 "Win" (WDR5 interaction) motif is paramount for the assembly of the core complex and, consequently, for the enzymatic activity of MLL1 acs.orgresearchgate.netrcsb.org. This complex's function is to facilitate the deposition of the H3K4me3 active mark on gene promoters, thereby promoting robust gene transcription researchgate.net.
Historical Development and Role of MM 102 as a Chemical Probe in Epigenetics Research
This compound is a high-affinity, small-molecule peptidomimetic inhibitor that has significantly advanced epigenetics research acs.org. Its design was specifically aimed at targeting the protein-protein interaction between MLL1 and WDR5, based on the identification of the -CO-ARA-NH- binding motif derived from MLL1 acs.org. This strategic design allowed this compound to function as a potent antagonist of MLL1 activity in in vitro H3K4 methyltransferase assays acs.org. The structural basis for its high-affinity binding to WDR5 was further elucidated through co-crystal structures acs.org.
This compound is characterized as a potent WDR5/MLL interaction inhibitor with an IC50 value of 2.4 nM, demonstrating its high efficacy in disrupting this critical protein interaction tocris.comrndsystems.commedchemexpress.com. It is also noted for its cell-permeable and tightly binding properties medchemexpress.com. As a chemical probe, this compound serves as an invaluable tool in epigenetic studies frontiersin.orgnih.govnih.gov. Chemical probes are defined as potent, cell-active, and selective small molecule inhibitors or antagonists that are utilized to explore the biological functions and therapeutic potential of their specific targets nih.govnih.gov. The development of this compound aligns with broader efforts to create well-characterized inhibitors for epigenetic targets, thereby enabling novel biological discoveries and validating targets for drug development nih.gov.
Table 1: Key Properties of this compound
| Property | Value | Source |
| IC50 (WDR5/MLL interaction) | 2.4 nM | tocris.comrndsystems.commedchemexpress.com |
| Molecular Weight (M. Wt) | 783.83 | tocris.comrndsystems.com |
| Chemical Formula | C35H49F2N7O4.CF3CO2H | tocris.comrndsystems.com |
| Purity | ≥95% (HPLC) | tocris.comrndsystems.com |
| Solubility (DMSO) | 100 mM | tocris.comrndsystems.com |
| CAS Number | 1883545-52-5 | tocris.comrndsystems.com |
| PubChem ID | 71520620 | tocris.com |
Significance of MLL1/WDR5 Interaction in Cellular Homeostasis and Disease Pathogenesis
The protein-protein interaction between MLL1 and WDR5 is of profound significance in maintaining cellular homeostasis and is critically implicated in disease pathogenesis, particularly in various cancers. Dysregulation of MLL1 catalytic function is directly relevant to mixed-lineage leukemia researchgate.net. MLL1 translocations are frequently observed in acute leukemias, and mutations within members of the SET1 family (to which MLL1 belongs) are associated with a range of cancers and developmental disorders rcsb.org.
The disruption of the MLL1/WDR5 interaction has been identified as a promising therapeutic strategy for acute leukemia, especially those harboring MLL1 fusion proteins acs.orgnih.goveurekaselect.comresearchgate.netmdpi.comresearchgate.net. Research findings demonstrate that this compound effectively reduces the expression of HoxA9 and Meis-1, two genes that are critical targets of MLL1 in the context of MLL1 fusion protein-mediated leukemogenesis acs.org. Furthermore, this compound has been shown to specifically inhibit cell growth and induce apoptosis in leukemia cells that harbor MLL1 fusion proteins acs.orgtocris.comrndsystems.commedchemexpress.com.
WDR5 itself is often overexpressed in leukemia patients, and elevated WDR5 expression is correlated with high-risk leukemia nih.gov. The WDR5-mediated H3K4 methylation plays a crucial role in the process of leukemogenesis nih.gov. Beyond hematopoietic cancers, the WDR5/MLL1-H3K4me3 epigenetic axis is frequently activated in both tumor cells and tumor-infiltrating immune cells, driving various cellular responses within the tumor microenvironment mdpi.com. WDR5 is a core component of multiple histone-modifying complexes, and its involvement in numerous tumor-relevant processes positions it as a valuable target for anti-cancer drug discovery mdpi.com. Studies have also indicated that WDR5 is overexpressed and essential for cell proliferation and H3K4 methylation in other malignancies, including human neuroblastoma, prostate, and bladder cancers nih.gov. Its regulatory roles also extend to pancreatic tumor immunogenicity and immune suppression mdpi.com.
Table 2: Components of the MLL1 Core Complex
| Protein Name | Role in Complex |
| Mixed Lineage Leukemia 1 (MLL1) | Histone H3K4 methyltransferase, catalytic component |
| WD Repeat-Containing Protein 5 (WDR5) | Non-catalytic, indispensable for optimal MLL1 activity, interacts with MLL1 Win motif |
| Retinoblastoma Binding Protein 5 (RbBP5) | Core component, part of WRAD subcomplex |
| ASH2 Like Histone Lysine Methyltransferase Complex Component (ASH2L) | Core component, part of WRAD subcomplex |
| Dpy-30 Homolog (DPY30) | Core component, part of WRAD subcomplex |
Properties
Molecular Formula |
C35H49F2N7O4.CF3CO2H |
|---|---|
Molecular Weight |
783.83 |
Synonyms |
1-[[(2S)-5-[(Aminoiminomethyl)amino]-2-[[2-ethyl-2-[(2-methyl-1-oxopropyl)amino]-1-oxobutyl]amino]-1-oxopentyl]amino]-N-[bis(4-fluorophenyl)methyl]-cyclopentanecarboxamide trifluoroacetate |
Origin of Product |
United States |
Mechanistic Dissection of Mm 102 Action
Molecular Inhibition of WDR5/MLL1 Protein-Protein Interaction
MM-102 operates as a high-affinity peptidomimetic inhibitor that prevents the interaction between MLL1 and WDR5. This disruption is significant because the association of MLL1 with WDR5 is fundamental for MLL1's histone methyltransferase activity. medkoo.combiorxiv.orgacs.orgtandfonline.commedchemexpress.comtocris.comtargetmol.comnih.govmedchemexpress.comnih.govmedchemexpress.comlifetechindia.comnih.govmdpi.comnih.govresearchgate.net
MM-102 demonstrates high potency in inhibiting the WDR5/MLL1 interaction. Its inhibitory concentration 50% (IC₅₀) for the MLL1-WDR5 interaction is reported as 2.4 nM. medchemexpress.comtocris.comtargetmol.commedchemexpress.commedchemexpress.comlifetechindia.com Furthermore, the inhibition constant (Kᵢ) for its binding to WDR5 is less than 1 nM. acs.orgtandfonline.comtargetmol.commedchemexpress.comnih.govnih.gov This binding affinity signifies that MM-102 is over 200 times more potent than the natural MLL1-derived ARA peptide in disrupting this interaction. medchemexpress.comlifetechindia.com
Table 1: Quantitative Binding Affinity and Potency of MM-102
| Interaction/Assay | Value | Unit | Citation |
| WDR5/MLL1 Interaction (IC₅₀) | 2.4 | nM | medchemexpress.comtocris.comtargetmol.commedchemexpress.commedchemexpress.comlifetechindia.com |
| WDR5 Binding (Kᵢ) | < 1 | nM | acs.orgtandfonline.comtargetmol.commedchemexpress.comnih.govnih.gov |
| Potency vs. ARA peptide | >200 times more potent | - | medchemexpress.comlifetechindia.com |
The design of MM-102 was rationally informed by the crystal structure of WDR5 in complex with MLL1. tandfonline.comnih.govmdpi.comnih.gov As a peptidomimetic, MM-102 mimics the critical GSARAE residues found in the WIN motif of MLL1, which are essential for its interaction with WDR5. nih.gov Co-crystal structures of MM-102 in complex with WDR5 have provided direct evidence of its high-affinity binding. acs.orgnih.govnih.gov Specifically, MM-102 binds to the WIN-site of WDR5, with a key arginine sidechain extending into the central cavity of the protein. tandfonline.com Structural analysis further indicates that MM-102 forms stronger hydrophobic interactions with WDR5 compared to the natural MLL1 WIN peptide, contributing to its enhanced potency. mdpi.com
Downstream Modulation of MLL1 Histone Methyltransferase Activity
The primary consequence of MM-102's inhibition of the WDR5/MLL1 interaction is the direct modulation of MLL1 histone methyltransferase activity.
MM-102 effectively inhibits the histone methyltransferase activity of the MLL1 complex. In a fully reconstituted in vitro H3K4 methyltransferase assay, MM-102 exhibits an IC₅₀ ranging from 0.4 µM to 0.9 µM. tandfonline.commedchemexpress.comlifetechindia.commdpi.com This direct enzymatic inhibition underscores its capacity to interfere with the catalytic function of the MLL1 complex. medkoo.combiorxiv.orgacs.orgmedchemexpress.comtocris.commedchemexpress.comnih.govmedchemexpress.comlifetechindia.comnih.govmdpi.comnih.govresearchgate.net
Table 2: Direct Enzymatic Inhibition of MLL1 Histone Methyltransferase Activity by MM-102
| Assay Type | Value | Unit | Citation |
| In vitro HMT Activity (IC₅₀) | 0.4-0.9 | µM | tandfonline.commedchemexpress.comlifetechindia.commdpi.com |
The inhibition of MLL1 HMT activity by MM-102 leads to a significant down-regulation of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3). medkoo.commedchemexpress.com H3K4me3 is a well-established epigenetic mark typically found at transcription start sites and is strongly associated with active gene promoters. tandfonline.comnih.govmdpi.comembopress.org Research has shown that MM-102 specifically reduces the promoter H3K4me3 levels of certain genes, such as CCL5, CXCL9, CXCL10, and CXCL11. researchgate.net MLL1 is known to catalyze H3K4me3 in a locus-specific manner, particularly at genes like Hox genes. nih.gov
Impact on Gene Expression Profiles
The modulation of MLL1 activity and H3K4me3 levels by MM-102 directly translates into alterations in gene expression profiles. MM-102 has been shown to effectively decrease the expression of key MLL1 target genes, including HoxA9 and Meis-1, which are implicated in MLL1 fusion protein-mediated leukemogenesis. acs.orgtocris.commedchemexpress.comlifetechindia.comnih.govnih.govresearchgate.net Beyond oncogenic contexts, MM-102 treatment has also been observed to improve the expression patterns of genes associated with pluripotency (e.g., POU5F1, NANOG, CDX2) and apoptosis (BCL2) in porcine somatic cell nuclear transfer embryos. karger.com This indicates that MM-102 can rescue aberrant gene expression profiles of epigenetic chromatin modification enzymes, pluripotent, and apoptotic genes at specific developmental stages. karger.com Furthermore, the compound significantly reduced the mRNA levels of genes such as CCL5, CXCL9, CXCL10, and CXCL11. researchgate.net
Regulation of MLL1 Target Genes (e.g., HoxA9, Meis-1)
A primary mechanism through which MM 102 exerts its biological effects is by downregulating the expression of key MLL1 target genes, notably HoxA9 and Meis-1 nih.govymilab.com. These genes are recognized as crucial oncogenic drivers, particularly in leukemogenesis mediated by MLL1 fusion proteins ymilab.com.
Research findings demonstrate that this compound significantly reduces the expression of both HoxA9 and Meis-1 in experimental models. For instance, in murine bone marrow cells transformed by the MLL-AF9 fusion protein, this compound effectively diminishes the expression of these target genes ymilab.com. Similarly, in leukemia cell lines expressing MLL1 fusion proteins, such as MV4-11 (MLL-AF4) and KOPN-8 (MLL-ENL), this compound has been shown to decrease HoxA9 and Meis-1 levels. The inhibition of these genes by this compound subsequently leads to an inhibition of cell growth and induction of apoptosis in leukemia cells harboring MLL1 fusion proteins nih.govymilab.com.
The potency of this compound in inhibiting the WDR5/MLL interaction is evidenced by its IC50 value of 2.4 nM nih.gov. Furthermore, its impact on cell growth in specific leukemia cell lines has been quantified, as detailed in Table 1.
Table 1: this compound Inhibitory Activity on WDR5/MLL Interaction and Leukemia Cell Growth
| Target/Cell Line | Assay | IC50 Value | Reference |
| WDR5/MLL interaction | Inhibition | 2.4 nM | nih.gov |
| MV4;11 cells | Cell Growth | 25 µM | ymilab.com |
| KOPN8 cells | Cell Growth | 25 µM | ymilab.com |
HoxA9 and Meis-1 often exhibit correlated expression and synergize in promoting leukemic phenotypes. Their persistent overexpression is a hallmark of MLL-rearranged leukemias, and their downregulation is critical for therapeutic efficacy.
Influence on Cell Cycle Regulatory Genes (e.g., p16INK4a)
Beyond its direct impact on oncogenic target genes, this compound also influences cell cycle regulatory pathways, notably through its effect on p16INK4a. p16INK4a is a well-established tumor suppressor and a critical regulator of the cell cycle. It functions primarily by binding to and inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), thereby preventing the phosphorylation of the retinoblastoma tumor suppressor protein (pRb). This inhibition maintains pRb in its active, hypophosphorylated state, which in turn sequesters E2F transcription factors, blocking the G1-to-S phase transition of the cell cycle.
Studies have indicated that the inhibition of the MLL1/WDR5 complex by compounds like this compound can attenuate cellular senescence, a state of irreversible cell cycle arrest, by reducing the expression of p16INK4a. This suggests a role for this compound in modulating cellular aging and proliferation control mechanisms, potentially beyond its anti-leukemic effects. The precise interplay between MLL1/WDR5 inhibition and p16INK4a regulation highlights the complex epigenetic landscape influenced by this compound.
Table 2: Key Genes/Proteins and Their Roles in this compound Mechanism
| Gene/Protein | Role in this compound Mechanism | Associated Process |
| MLL1 | Target of this compound, H3K4 histone methyltransferase | Epigenetic regulation, Leukemogenesis |
| WDR5 | Binding partner of MLL1, inhibited by this compound | MLL1 enzymatic activity |
| HoxA9 | MLL1 target gene, downregulated by this compound | Leukemogenesis, Cell proliferation |
| Meis-1 | MLL1 target gene, downregulated by this compound | Leukemogenesis, Cell proliferation |
| p16INK4a | Cell cycle regulator, reduced by MLL1/WDR5 inhibition | Cell cycle arrest, Senescence, Tumor suppression |
Synthetic Methodologies and Structure Activity Relationship Sar Elucidation of Mm 102
Overview of Peptidomimetic Synthesis Strategies for MM 102 Scaffold
The synthesis of this compound, a peptidomimetic, was based on strategies designed to mimic the natural binding motif of MLL1 to WDR5. Peptidomimetics are compounds that structurally resemble peptides but are often modified to improve properties such as stability, permeability, and bioavailability. The core scaffold of this compound was developed to target the WDR5-interacting (WIN) site, a key binding pocket within WDR5. tandfonline.comnih.gov
The synthesis of this compound and related peptidomimetics typically employs established solid-phase peptide synthesis (SPPS) techniques. A common approach involves Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, utilizing solid supports such as Rink amide resin. nih.gov Coupling reagents like DIC (N,N'-Diisopropylcarbodiimide) and HOAt (1-Hydroxy-7-azabenzotriazole) are often employed to facilitate amide bond formation during the stepwise assembly of the peptidomimetic chain. nih.gov
A critical aspect of the synthesis involves the precise incorporation of specific amino acid residues and non-natural building blocks to achieve the desired structural features and enhance binding affinity. For instance, the original design of this compound was based on the minimum binding motif derived from MLL1, specifically the –CO-ARA-NH– sequence. nih.gov The importance of stereochemistry in the design was highlighted by the synthesis of a control compound, C-MM-102, which utilized D-arginine instead of L-arginine, suggesting that the correct stereochemical configuration is crucial for activity. nih.gov
Following synthesis, the crude peptidomimetic product is typically cleaved from the solid support using a cocktail of reagents, such as a mixture of trifluoroacetic acid (TFA), dithiothreitol (B142953) (DTT), triisopropylsilane (B1312306) (TIS), and water. nih.gov This cleavage step also serves to remove protecting groups from the amino acid side chains. nih.gov
Purification of the synthesized peptidomimetics, including this compound, is primarily achieved through reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov This technique is effective in separating the desired compound from impurities, unreacted starting materials, and byproducts based on their differential affinities for the stationary and mobile phases. For this compound, a purity of ≥95% (HPLC) is typically reported. tocris.comrndsystems.com
Characterization of the purified compound involves various analytical techniques to confirm its identity, purity, and structural integrity. These methods often include:
Mass Spectrometry (MS): To confirm the molecular weight and formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the complete chemical structure and confirm the presence of all expected functional groups.
Elemental Analysis: To determine the elemental composition.
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification. tocris.comrndsystems.com
Rational Design Principles Guiding this compound Development
The development of this compound was a prime example of rational drug design, where the compound's structure was systematically conceived based on a detailed understanding of its biological target. The primary target for this compound is the WDR5-MLL1 protein-protein interaction, which is essential for the enzymatic activity of MLL1. tandfonline.comnih.gov
Key principles guiding this compound's development included:
Targeting the WIN Site: The design focused on the canonical WDR5-interacting (WIN) site, a well-defined pocket within WDR5 that accommodates a specific motif from MLL1. tandfonline.com
Mimicry of the MLL1 Binding Motif: this compound was designed to mimic the minimum binding motif (–CO-ARA-NH–) derived from MLL1 that interacts with WDR5. nih.gov
Structural Basis from Co-crystal Structures: The rational design was significantly informed by the crystal structure of WDR5 bound to MLL1. This structural information provided insights into the critical residues and interactions necessary for high-affinity binding. tandfonline.comnih.gov
Importance of Arginine Residue: The arginine residue within the WIN-motif-containing peptides was identified as strictly required for high-affinity binding to WDR5, as it penetrates into the central cavity of the WIN-site. tandfonline.com This insight guided the incorporation of an arginine mimetic or a similar functional group in the peptidomimetic design.
Introduction of Hydrophobic Groups: To enhance binding affinity and potentially improve pharmacokinetic properties, appropriate hydrophobic groups were strategically introduced at the N- and C-termini of the peptidomimetic scaffold during the development of compounds like MM-101, MM-102, and MM-103. sci-hub.se
This rational approach allowed for the systematic design of small molecules that could effectively compete with the natural MLL1 peptide for binding to WDR5, thereby disrupting the MLL1/WDR5 complex and inhibiting MLL1's methyltransferase activity. tandfonline.comnih.govsci-hub.se
In Vitro Research Applications and Biological Activity Profiling of Mm 102
Biochemical and Molecular Biology Assays
MM 102 has been extensively utilized in a range of biochemical and molecular biology assays to profile its biological activity and understand its impact on cellular mechanisms, particularly those involving epigenetic modifications. These assays provide critical insights into its effects on gene expression, protein levels, and direct enzyme activity.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Changes
Quantitative Real-Time PCR (RT-qPCR) is a widely used molecular biology technique employed to measure changes in gene expression levels following treatment with this compound. This assay allows researchers to quantify the mRNA levels of specific target genes, providing evidence for this compound's transcriptional regulatory effects.
In studies involving leukemia cells, this compound has been shown to specifically reduce the expression of key MLL1 target genes, including HoxA9 and Meis-1 guidetopharmacology.orgctdbase.orgmitoproteome.org. These genes are known to be essential for MLL1-mediated leukemogenesis, highlighting this compound's potential to disrupt oncogenic pathways at the transcriptional level guidetopharmacology.orgctdbase.orgmitoproteome.org.
Furthermore, this compound has been investigated for its role in epigenetic reprogramming, particularly in porcine somatic cell nuclear transfer (SCNT) embryos. Treatment with this compound was observed to rescue aberrant gene expression patterns of various epigenetic chromatin modification enzymes, as well as genes related to pluripotency (e.g., OCT4, NANOG, CDX2) and apoptosis (BCL2). These effects were particularly noted at the zygotic gene activation (ZGA) and blastocyst stages, indicating this compound's capacity to positively influence developmental competence by normalizing gene expression.
In human embryonic stem cells (hESCs), RT-qPCR analysis of nascent RNA revealed that this compound treatment could affect the re-activation of APC/C^WDR5 target genes upon mitotic exit. This suggests a role for this compound in modulating gene expression programs linked to cell cycle progression and stem cell identity.
The following table summarizes key gene expression changes observed with this compound treatment:
| Target Genes | Cell Type/System | Observed Effect with this compound Treatment | Reference |
| HoxA9, Meis-1 | MLL1-AF9 transduced murine leukemia cells | Reduced expression | guidetopharmacology.orgctdbase.orgmitoproteome.org |
| Epigenetic modification enzymes, Pluripotency genes (OCT4, NANOG, CDX2), Apoptosis genes (BCL2) | Porcine SCNT embryos | Rescued aberrant expression patterns (down-regulation of DNA and histone methyltransferases, up-regulation of histone acetyltransferases and transcriptional activators) | |
| APC/C^WDR5 target genes | Mitotic H1 human embryonic stem cells (hESCs) | Affected re-activation upon mitotic exit |
Immunofluorescence and Western Blot Analysis of Protein Expression and Epigenetic Marks
Immunofluorescence (IF) and Western Blot (WB) are indispensable techniques for assessing the levels and localization of specific proteins and post-translational modifications, including epigenetic marks, in response to this compound treatment.
This compound's primary mechanism involves the inhibition of MLL1 H3K4 histone methyltransferase activity, leading to a down-regulation of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3) levels wikidata.orguni.lu. Studies have demonstrated that this compound significantly reduces the expression of MLL1, WDR5, and H3K4me3 in TGF-β1-stimulated NRK-49F cells uni.lu. This reduction in H3K4me3, an active epigenetic mark, is a direct consequence of this compound disrupting the MLL1-WDR5 interaction wikidata.orguni.lu.
Immunofluorescence staining has been employed to quantify the global levels of various epigenetic modifications in porcine SCNT embryos treated with this compound. Results indicated that this compound treatment (at 75 µM) reduced global H3K4 methylation, H3K9 methylation, and 5-methylcytosine (B146107) (5mC) levels, particularly at the zygotic gene activation (ZGA) and blastocyst stages. This broad impact on epigenetic marks suggests a complex interplay of regulatory mechanisms affected by MLL1 activity.
Western blot analysis has also been utilized to detect the expression of specific methyltransferases, such as SETD1B, in the context of this compound studies, further validating the compound's influence on epigenetic machinery. These techniques provide crucial protein-level evidence supporting the epigenetic modulatory effects of this compound.
The following table summarizes key protein and epigenetic mark changes observed with this compound treatment:
| Target Protein/Epigenetic Mark | Cell Type/System | Assay Method | Observed Effect with this compound Treatment | Reference |
| H3K4me3 | Porcine SCNT embryos | Immunofluorescence | Reduced global levels | wikidata.orguni.lu |
| H3K9 methylation | Porcine SCNT embryos | Immunofluorescence | Reduced global levels | |
| 5-methylcytosine (5mC) | Porcine SCNT embryos | Immunofluorescence | Reduced global levels | |
| MLL1, WDR5, H3K4me3 | TGF-β1-stimulated NRK-49F cells | Western Blot | Significantly reduced expression | uni.lu |
| SETD1B | Sperm and embryos | Western Blot | Expression detected (context of MM-102 study) |
Histone Methyltransferase Activity Assays
Histone methyltransferase (HMT) activity assays are direct biochemical methods used to quantify the inhibitory potency of compounds like this compound on specific HMT enzymes. This compound functions as a potent inhibitor of the MLL1 complex's methyltransferase activity by disrupting its interaction with WDR5 uni.luctdbase.orgmitoproteome.org.
This compound has demonstrated high inhibitory activity against the MLL1 complex. In HMT assays, this compound specifically inhibits the methyltransferase activity of the MLL1 complex with reported IC50 values ranging from 0.32 µM to 0.9 µM uni.lumitoproteome.org. It exhibits high binding affinities to WDR5, with an IC50 of 2.9 nM and a Ki of < 1 nM guidetopharmacology.orgmitoproteome.org.
A typical in vitro HMT assay for MLL1 activity involves a reaction mixture containing 50 mM HEPES (pH 7.8), 100 mM NaCl, 1.0 mM EDTA, and 5% glycerol, maintained at 22 °C guidetopharmacology.org. The assay utilizes 1.5 µCi of the co-factor ³H-S-adenosylmethionine (SAM) and a 50 µM H3 10-residue peptide as the substrate guidetopharmacology.org. Compounds, including this compound, are added at varying concentrations (e.g., 0.125 to 128 µM) and pre-incubated with the pre-assembled WDR5/RbBP5/ASH2L complex (typically 0.5 µM for each protein) for 2–5 minutes guidetopharmacology.org. Reactions are initiated by the addition of the MLL1 protein (0.5 µM final concentration) and allowed to proceed for approximately 30 minutes before scintillation counting to measure the incorporation of the ³H-methyl group onto the histone peptide guidetopharmacology.org. This direct measurement confirms this compound's ability to inhibit MLL1-mediated histone methylation.
The following table summarizes the inhibitory activity of this compound in HMT assays:
| Target Enzyme/Complex | Assay Type | Measured Parameter | Value | Reference |
| WDR5/MLL1 interaction | WDR5 binding assay | IC50 | 2.4 nM | guidetopharmacology.orguni.lumitoproteome.org |
| WDR5/MLL1 interaction | WDR5 binding assay | Ki | < 1 nM | guidetopharmacology.orgmitoproteome.org |
| MLL1 complex | Histone Methyltransferase assay | IC50 | 0.32 µM - 0.9 µM | uni.lumitoproteome.org |
Preclinical in Vivo Investigations and Disease Model Studies with Mm 102
Evaluation in Murine Models of MLL1-Rearranged Leukemogenesis
MM 102 is designed to disrupt the MLL1 enzymatic activity, which is crucial for the progression of acute leukemias characterized by MLL1 fusion proteins. nih.gov Preclinical evaluations have utilized murine models to investigate the compound's efficacy in this context.
In one key study, bone marrow cells from mice were transformed using an MLL1-AF9 fusion gene, a common driver of aggressive leukemia. nih.gov Treatment of these transformed cells with this compound demonstrated a significant and targeted impact on the molecular pathways essential for leukemogenesis. Specifically, the compound effectively inhibited the expression of HoxA9 and Meis-1, two critical downstream target genes of the MLL1 fusion protein. rndsystems.comnih.gov The inhibition of these genes is a primary therapeutic goal in MLL1-rearranged (MLL-r) leukemias. Furthermore, the application of this compound led to selective growth inhibition and the induction of apoptosis in leukemia cells that harbor MLL1 fusion proteins. nih.gov
| Model System | Key Molecular Target | Observed Effect of this compound | Reference |
|---|---|---|---|
| Murine bone marrow cells transduced with MLL1-AF9 fusion gene | WDR5/MLL1 protein-protein interaction | Inhibition of MLL1 methyltransferase activity | rndsystems.comnih.gov |
| MLL1-AF9 transformed murine cells | HoxA9 and Meis-1 gene expression | Decreased expression | nih.gov |
| Leukemia cells with MLL1 fusion proteins | Cell Viability / Proliferation | Inhibited cell growth and induced apoptosis | rndsystems.comnih.gov |
Assessment in Models of Organ Fibrosis and Inflammation
Renal Fibrosis and Inflammation in Ischemia-Reperfusion Injury Mouse Models
Recent research has identified the MLL1/WDR5 complex as a participant in the pathways leading to renal fibrosis and senescence following injury. nih.gov Mouse models of renal ischemia-reperfusion injury (IRI) are standard for studying the progression to acute kidney injury and subsequent chronic kidney disease, which is characterized by fibrosis. nih.govscienceopen.com
In a mouse model of renal ischemia-reperfusion, the inhibition of the MLL1/WDR5 interaction by compounds including this compound was shown to attenuate renal fibrosis and senescence. nih.gov This therapeutic effect was linked to the suppression of p16INK4a expression, which occurred through the downregulation of H3K4me3, a histone modification catalyzed by MLL1. nih.gov This suggests that by targeting the MLL1 complex, this compound can modulate the epigenetic changes that drive fibrotic disease processes in the kidney after ischemic injury. nih.gov
Developmental Competence and Gene Expression in Porcine Somatic Cell Nuclear Transfer (SCNT) Embryos
The efficiency of somatic cell nuclear transfer (SCNT), a cloning technique, is often hampered by incomplete epigenetic reprogramming of the donor nucleus. nih.govkarger.com Specifically, aberrantly high levels of H3K4me3 are a known barrier. nih.gov this compound, as an inhibitor of the H3K4 methyltransferase MLL1, has been investigated for its ability to correct these epigenetic abnormalities and improve developmental outcomes in porcine SCNT embryos. karger.com
Studies have shown that treating porcine SCNT embryos with this compound leads to a reduction in the global levels of H3K4 and H3K9 methylation. nih.govkarger.com This epigenetic modulation rescued aberrant gene expression patterns. nih.gov this compound treatment was found to down-regulate various DNA and histone methyltransferases while up-regulating histone acetyltransferases and transcriptional activators. karger.com
Crucially, this resulted in a positive regulation of key genes related to pluripotency, such as OCT4, NANOG, and CDX2, and the anti-apoptotic gene BCL2. nih.govkarger.com These molecular changes translated into a significant improvement in the efficiency of porcine SCNT, enhancing the quality and developmental rate of blastocysts, making them more comparable to embryos produced through in vivo fertilization. nih.gov
| Parameter | Effect of this compound Treatment | Reference |
|---|---|---|
| Global H3K4me3 Levels | Reduced | nih.govkarger.com |
| Pluripotency Gene Expression (OCT4, NANOG, CDX2) | Positively regulated (increased) | nih.govkarger.com |
| Apoptosis-Related Gene Expression (BCL2) | Positively regulated (increased) | nih.gov |
| Porcine SCNT Blastocyst Quality & Efficiency | Greatly improved | nih.gov |
Establishment and Utility of Preclinical Animal Models for this compound Research
The preclinical evaluation of compounds like this compound relies heavily on the use of well-established animal models that can accurately replicate human disease. nih.gov For MLL-rearranged leukemias, several murine models are instrumental. nih.gov Retroviral transduction of bone marrow cells with specific MLL fusion proteins (e.g., MLL-AF9) allows for the creation of aggressive leukemia in mice, providing a robust system to test the in vivo efficacy of inhibitors. nih.govnih.gov Patient-derived xenograft (PDX) models, where human leukemia cells are implanted into immunodeficient mice, are also considered highly relevant as they maintain the genetic and histopathological characteristics of the original patient's tumor. jci.org
For studying organ fibrosis, rodent models of injury are critical. The renal ischemia-reperfusion injury model and the unilateral ureteral obstruction (UUO) model in mice are widely used to induce kidney fibrosis and inflammation, providing a platform to assess the anti-fibrotic potential of therapeutic agents. nih.govmdpi.com These models enable researchers to study complex pathological processes and the molecular mechanisms that can be targeted by inhibitors like this compound. nih.gov The selection of an appropriate animal model is crucial for maximizing the translational potential of preclinical findings. nih.gov
Computational and Structural Biology Approaches in Mm 102 Research
Application of Molecular Docking for Ligand-Target Predictionmdpi.comacs.orglu.se
Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a macromolecule (receptor) to form a stable complex nih.govmdpi.comscispace.com. The primary goal is to predict the ligand-receptor complex structure and estimate the binding affinity nih.gov. This technique involves two main steps: sampling conformations of the ligand within the protein's active site and then ranking these conformations using a scoring function nih.gov.
For MM 102, molecular docking would be applied to predict its binding mode within the WDR5/MLL interaction interface. Given that this compound is a potent inhibitor of this protein-protein interaction tocris.comrndsystems.com, docking simulations could elucidate the specific residues on WDR5 and/or MLL that are critical for this compound binding. While specific detailed research findings on this compound's molecular docking studies were not found in the provided search results, generally, docking algorithms explore various ligand conformations and orientations within the binding cavity, identifying the most likely binding conformation and the corresponding intermolecular interactions mdpi.com. Scoring functions assess the binding energetics, providing rankings of docked compounds based on binding affinity mdpi.com. This approach could provide atomic-level insights into how this compound disrupts the WDR5/MLL complex, informing future structural modifications.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamicsmdpi.comacs.orglu.se
Molecular Dynamics (MD) simulations are powerful computational tools that model the time-dependent behavior of molecular systems by integrating classical equations of motion for a system of particles scispace.comneutron-sciences.orgnih.gov. This allows researchers to observe the dynamic evolution of a protein-ligand complex, capturing conformational changes, binding pathways, kinetics, and thermodynamics mdpi.comscispace.com. MD simulations are particularly useful for understanding the flexibility of both the ligand and the protein, which is often crucial for accurate binding predictions nih.gov.
In the context of this compound, MD simulations would be essential for analyzing the conformational stability of the this compound-WDR5/MLL complex over time. While direct MD studies on this compound were not found in the search results, generally, such simulations could reveal how this compound induces or stabilizes specific conformational states in WDR5 or MLL upon binding, which might be critical for its inhibitory activity. They can also provide insights into the flexibility of the binding site, the stability of hydrogen bonds, and other intermolecular interactions predicted by docking scispace.compensoft.net. MD simulations, typically performed over nanoseconds to microseconds, can help validate docking poses and understand the "induced-fit" mechanism, where the protein active site reshapes upon ligand interaction nih.govmdpi.com.
Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) for Binding Affinity Predictionmdpi.comlu.se
Free energy calculations, particularly Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are popular approaches to estimate the binding free energy of small ligands to biological macromolecules walshmedicalmedia.comacs.orgnih.govtandfonline.com. These methods combine molecular mechanical force fields with continuum solvent models, offering a balance between efficiency and accuracy walshmedicalmedia.com. They are typically based on molecular dynamics simulations of the receptor-ligand complex acs.orgnih.gov.
For this compound, MM/PBSA and MM/GBSA calculations would be instrumental in quantitatively predicting its binding affinity to the WDR5/MLL complex. Although specific research findings for this compound using these methods were not identified, these techniques are routinely used to re-rank docking poses and improve the accuracy of binding affinity predictions compared to docking scores alone walshmedicalmedia.comnih.gov. The binding free energy is approximated by the difference in free energy of the complex, ligand, and receptor, often calculated from snapshots of MD simulations lu.se. These methods consider terms like gas phase molecular mechanical energy, solvation free energy (polar and nonpolar), and sometimes configurational entropy lu.sewalshmedicalmedia.com. While powerful, it's noted that their performance can vary, and they contain approximations such as the lack of conformational entropy and explicit water molecules in the binding site nih.govtandfonline.com.
Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods in this compound Interaction Studiesmdpi.comlu.se
Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods combine the accuracy of quantum mechanics (QM) for a chemically reactive region with the computational efficiency of molecular mechanics (MM) for the surrounding environment mdpi.commpg.deeurekaselect.com. This approach is particularly useful for studying chemical reactions, bond breaking/forming events, and electronic properties within large biological systems, such as enzymes nih.govmdpi.commpg.de.
While no direct studies applying QM/MM methods specifically to this compound were found, these methods would be highly relevant if researchers needed to investigate the precise electronic interactions or potential chemical transformations involving this compound at its binding site. For instance, if the WDR5/MLL interaction involved specific charge transfer or if a covalent modification were suspected, QM/MM could provide detailed insights into the electronic structure and reaction mechanisms mdpi.comeurekaselect.com. The QM region, typically where the chemical process occurs, is treated with quantum chemistry theory, while the rest of the system is described by a molecular mechanics force field mpg.deeurekaselect.com. This hybrid approach offers a robust tool for studying complex molecular systems in their physiological environment mdpi.com.
In Silico Design Strategies for this compound Analog Developmentmdpi.comacs.orglu.se
In silico design strategies leverage computational tools to design and optimize novel compounds with improved properties, such as enhanced binding affinity, selectivity, or metabolic stability nih.govtandfonline.com. These strategies often involve iterative cycles of design, synthesis, and testing, with computational methods guiding the design phase acs.org. Techniques include structure-based drug design (SBDD), which utilizes the 3D structure of the target protein, and ligand-based drug design (LBDD), which relies on known active ligands tandfonline.com.
For this compound, in silico design could be employed to develop new analogs with potentially higher potency or better pharmacokinetic profiles. Given this compound's known activity against WDR5/MLL tocris.comrndsystems.com, SBDD approaches, such as molecular docking and molecular dynamics, would be highly effective in predicting how modifications to the this compound structure might impact its interactions with the target tandfonline.com. This could involve virtual screening of large compound libraries to identify new scaffolds, or lead optimization strategies to refine existing this compound derivatives nih.govclick2drug.org. For example, computational techniques can anticipate binding mechanisms and guide structural modifications to enhance anticancer activity and target affinity tandfonline.com. Such strategies can help identify promising candidates for synthesis and experimental validation, accelerating the drug development process mdpi.com.
Target Identification and Validation through Computational Approachesnih.govtandfonline.comsalilab.orgdanaher.com
Target identification and validation are critical initial phases in drug discovery, aiming to pinpoint and confirm the relevance of a specific molecular target in a disease context nih.govdanaher.com. Computational approaches significantly accelerate these processes by screening targets for potential drug interactions and predicting drug-target relationships nih.govdanaher.complos.org.
This compound serves as an example of a compound with a clearly identified and validated target: the WDR5/MLL interaction tocris.comrndsystems.commedkoo.com. Computational methods could have played a role in this identification and validation. For instance, reverse or inverse virtual screening, a structure-based approach, can predict putative binding proteins for small molecules with known biological activity nih.gov. Network-based approaches can infer drug-target interactions by integrating chemical, genomic, and cellular data nih.gov. Once a target is identified, computational modeling can provide initial screening for potential drug interactions, followed by experimental validation danaher.com. The process of target validation confirms the target's involvement in a biological process and assesses the benefits of modulating it danaher.com. This often involves a series of in vitro and in vivo experiments to demonstrate that modulating the target leads to the desired therapeutic effect danaher.com. Computational methods, by providing early insights into potential interactions and mechanisms, can significantly reduce the time and cost associated with experimental validation, ensuring that selected targets are relevant and amenable to therapeutic intervention nih.govnih.govdanaher.com.
Broader Academic Impact and Future Research Trajectories of Mm 102
Contribution of MM 102 to the Understanding of Epigenetic Mechanisms in Disease
This compound has played a crucial role in elucidating the involvement of epigenetic mechanisms in disease progression, particularly in cancer and developmental disorders. By inhibiting the WDR5/MLL1 interaction, this compound directly impacts MLL1 HMT activity, which is often dysregulated in various malignancies. tocris.comnih.govuni-freiburg.de
Key Research Findings:
Leukemia: In leukemia cells harboring MLL1 fusion proteins, this compound has been shown to effectively reduce the expression of critical MLL1 target genes, such as HoxA9 and Meis-1. These genes are essential for MLL1-mediated leukemogenesis. Furthermore, this compound selectively inhibits cell growth and induces apoptosis in these leukemia cell lines, highlighting the therapeutic potential of targeting the WDR5/MLL1 interaction. tocris.comuni-freiburg.de
Neurogenesis: Chemical genetics screens utilizing this compound have contributed to understanding epigenetic mechanisms in neurogenesis. Studies in zebrafish models have demonstrated that this compound affects dopaminergic and noradrenergic neurogenesis, providing insights into the complex interplay of epigenetic regulators in nervous system development. tocris.com
Renal Senescence: Research has indicated that the inhibition of the MLL1/WDR5 complex by this compound can attenuate renal senescence in ischemia-reperfusion mouse models. This effect is mediated through the reduction of p16INK4a, an important cell cycle inhibitor associated with aging and disease. nih.gov
Epigenetic Reprogramming: this compound has been instrumental in studies on epigenetic reprogramming, demonstrating its ability to down-regulate H3K4me3, a histone modification, thereby facilitating epigenetic reprogramming in porcine somatic cell nuclear transfer embryos. nih.govwikipedia.org
These findings collectively underscore this compound's utility in dissecting the intricate roles of epigenetic regulators in diverse pathological and physiological contexts.
Potential for Further Chemical Probe Development Based on this compound Scaffold
The this compound scaffold, characterized by its peptidomimetic nature and high affinity for the WDR5/MLL1 interaction, presents a promising foundation for the development of advanced chemical probes. Chemical probes are indispensable tools for investigating protein function in various biological assays, from biochemical to cellular and in vivo settings.
The inherent potency and selectivity of this compound make its molecular structure an attractive starting point for medicinal chemistry efforts aimed at optimizing compound properties. Such optimization can focus on enhancing cellular permeability, improving metabolic stability, increasing target specificity, and fine-tuning pharmacokinetic profiles for more robust in vivo applications. The inclusion of this compound in specialized epigenetics compound libraries, such as the Tocriscreen Epigenetics Library, further emphasizes its recognized value as a lead compound for probe development. uni-freiburg.de Future chemical probe development based on the this compound scaffold could involve structure-activity relationship (SAR) studies to identify key pharmacophores and explore structural modifications that lead to improved pharmacological properties, ultimately yielding next-generation tools for epigenetic research.
Exploration of this compound in Novel Epigenetic-Related Research Models
The application of this compound extends to a variety of research models, providing unique opportunities to explore epigenetic mechanisms in novel biological systems. Its successful deployment in diverse in vivo models highlights its versatility.
Examples of Model Systems:
Zebrafish Models: this compound has been utilized in zebrafish to study its effects on neurogenesis, demonstrating the compound's applicability in developmental biology models to understand how epigenetic modulators influence complex biological processes in vivo. tocris.com
Porcine Somatic Cell Nuclear Transfer Embryos: The use of this compound in facilitating epigenetic reprogramming in porcine somatic cell nuclear transfer embryos showcases its utility in advanced reproductive biology and cloning research, offering insights into the epigenetic control of cellular totipotency and differentiation. nih.govwikipedia.org
Ischemia-Reperfusion Mouse Models: The compound's investigation in ischemia-reperfusion mouse models to study renal senescence illustrates its relevance in disease-specific in vivo models, contributing to the understanding of epigenetic interventions in organ aging and injury. nih.gov
The successful application of this compound in these varied and complex biological systems suggests its potential for broader exploration in other cutting-edge epigenetic research models, including organoids, patient-derived xenografts, and genetically engineered animal models, to further dissect epigenetic contributions to health and disease.
Integration of this compound Research with Advanced Genomic and Proteomic Methodologies
Research involving this compound inherently benefits from and contributes to the advancement of genomic and proteomic methodologies. Epigenetic studies, by their nature, require high-throughput 'omics' approaches to comprehensively map and understand the dynamic changes in chromatin structure and gene expression.
Methodological Integration:
Genomic Methodologies: The effects of this compound on gene expression, such as the reduction of HoxA9 and Meis-1 in leukemia cells, can be precisely quantified using techniques like RNA sequencing (RNA-seq). tocris.comuni-freiburg.de Furthermore, its impact on histone methylation patterns, specifically H3K4me3, can be investigated using Chromatin Immunoprecipitation sequencing (ChIP-seq), which provides genome-wide mapping of histone modifications. nih.govwikipedia.org
Proteomic Methodologies: Mass spectrometry-based proteomics is a powerful tool for characterizing histone post-translational modifications (PTMs) and identifying protein-protein interactions. Studies with this compound can leverage these techniques to understand how the compound alters the proteomic landscape, including changes in histone modification states and the composition of epigenetic regulatory complexes. The integration of "modification-centric" and "complex-centric" proteomic analyses can reveal how this compound influences the "histone code" and the assembly of protein complexes involved in oncogenesis.
The integration of multi-omics data, combining genomic, transcriptomic, and proteomic information, is increasingly recognized as essential for a comprehensive understanding of disease mechanisms and for the discovery of novel biomarkers. Research on this compound, as an epigenetic modulator, is well-positioned to drive and benefit from such integrated analyses, providing a holistic view of its biological effects.
Role in Advancing Rational Drug Discovery Paradigms for Epigenetic Targets
This compound exemplifies the principles of rational drug discovery in the context of epigenetic targets. Rational drug design focuses on developing compounds that specifically interact with known molecular targets, thereby modulating their activity to achieve a therapeutic effect.
Contribution to Rational Drug Discovery:
Target Specificity: this compound's design as a high-affinity inhibitor specifically targeting the WDR5/MLL1 protein-protein interaction represents a precise approach to modulating MLL1 HMT activity. This specificity is a hallmark of rational drug design, aiming to minimize off-target effects and improve therapeutic windows. tocris.comnih.govuni-freiburg.de
Target Validation: The demonstrated ability of this compound to selectively inhibit the growth and induce apoptosis in leukemia cells harboring MLL1 fusion proteins provides strong validation for the WDR5/MLL1 interaction as a viable therapeutic target. tocris.comuni-freiburg.de This validation is a critical step in the rational drug discovery pipeline, confirming that modulating the target produces the desired biological outcome.
Interference with Protein-Protein Interactions: Targeting protein-protein interactions (PPIs) is a challenging but highly promising area in drug discovery. This compound's success in disrupting the WDR5/MLL1 interaction contributes valuable knowledge to the design of small molecules that can effectively interfere with complex PPIs, which are often implicated in disease pathways.
Advancing Epigenetic Therapeutics: The development and study of compounds like this compound contribute to the growing understanding of how to rationally design small molecules against epigenetic regulators (writers, readers, and erasers). This moves the field beyond empirical screening towards a more mechanism-based approach, accelerating the identification and optimization of novel epigenetic therapies for various human diseases.
Q & A
Q. What computational tools optimize this compound’s structure-activity relationship (SAR) analysis?
- Combine QSAR (quantitative SAR) with molecular dynamics simulations (e.g., GROMACS) to predict modifications enhancing potency or reducing toxicity. Use cheminformatics platforms (e.g., Schrodinger Suite) for virtual screening of derivative libraries. Validate predictions with SPR (surface plasmon resonance) binding assays .
Methodological Resources
- Data Presentation : Use tables for raw metrics (e.g., IC₅₀, AUC) and figures for trends (e.g., dose-response curves). Avoid duplicating data in both .
- Reproducibility : Archive protocols on platforms like Protocols.io and share datasets via repositories (e.g., Zenodo) with FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Ethics : Adhere to ARRIVE 2.0 guidelines for animal studies and obtain IRB approval for human-derived samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
